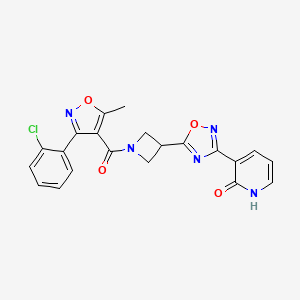![molecular formula C29H32N6O B2489042 (4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone CAS No. 1111295-84-1](/img/structure/B2489042.png)
(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular formula of C29H32N6O and a molecular weight of 480.616.
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The InChI Code for a similar compound is1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24) .
Scientific Research Applications
Antimicrobial Activity
(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone: exhibits notable antimicrobial properties. It has been tested against various bacteria and fungi, demonstrating significant antibacterial and antifungal activity. Researchers have compared its effectiveness to standard antimicrobial agents . The compound’s mode of action and potential mechanisms of microbial inhibition are areas of ongoing investigation.
Molecular Docking Studies
Molecular docking is frequently employed to predict the preferred binding orientations of small drug molecules to their protein targets. Researchers have used docking studies to explore how this compound interacts with specific proteins, shedding light on its potential therapeutic pathways . Understanding these interactions aids in drug design and optimization.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O/c36-29(34-19-17-32(18-20-34)22-23-7-3-1-4-8-23)25-11-14-33(15-12-25)28-27-21-26(24-9-5-2-6-10-24)31-35(27)16-13-30-28/h1-10,13,16,21,25H,11-12,14-15,17-20,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZYUGZKLMXMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NC=CN5C4=CC(=N5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)

![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)

![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)



![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)
![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)
